molecular formula C11H11N3 B11753230 [2,3'-Bipyridine]-4-methanamine

[2,3'-Bipyridine]-4-methanamine

Cat. No.: B11753230
M. Wt: 185.22 g/mol
InChI Key: VJGZHSIYZMBNBO-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-4-methanamine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This specific compound has a methanamine group attached to the 4-position of the 2,3’-bipyridine structure. Bipyridines are known for their ability to form complexes with metal ions, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridine]-4-methanamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Another method involves the Ullmann coupling reaction, where two halogenated pyridines are coupled in the presence of a copper catalyst. This reaction also requires a base and is typically performed at high temperatures.

Industrial Production Methods

Industrial production of [2,3’-Bipyridine]-4-methanamine may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridine]-4-methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2,3’-Bipyridine]-4-methanamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and materials science.

Biology

In biological research, the compound is used to study metal ion interactions in biological systems. It can also serve as a building block for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of [2,3’-Bipyridine]-4-methanamine are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form complexes with metals makes it useful in various industrial processes.

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-4-methanamine involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes. The compound can also interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Another bipyridine derivative with two pyridine rings connected at the 2-position. It is widely used as a ligand in coordination chemistry.

    4,4’-Bipyridine: This compound has pyridine rings connected at the 4-position and is known for its use in the synthesis of viologens.

    3,3’-Bipyridine: A bipyridine derivative with pyridine rings connected at the 3-position, used in various chemical applications.

Uniqueness

[2,3’-Bipyridine]-4-methanamine is unique due to the presence of the methanamine group, which provides additional reactivity and functionality. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(2-pyridin-3-ylpyridin-4-yl)methanamine

InChI

InChI=1S/C11H11N3/c12-7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H,7,12H2

InChI Key

VJGZHSIYZMBNBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CN

Origin of Product

United States

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